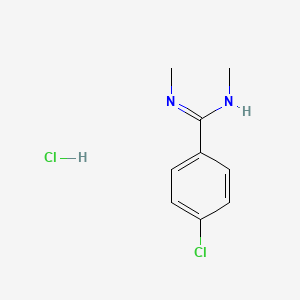
4-Chloro-N,N'-dimethylbenzenecarboximidamide monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-N,N’-dimethylbenzenecarboximidamide monohydrochloride is a chemical compound with the molecular formula C9H10ClNO It is a derivative of benzenecarboximidamide, where the benzene ring is substituted with a chlorine atom and two methyl groups on the nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N,N’-dimethylbenzenecarboximidamide monohydrochloride typically involves the reaction of 4-chlorobenzonitrile with dimethylamine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sodium methoxide. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of 4-Chloro-N,N’-dimethylbenzenecarboximidamide monohydrochloride may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-N,N’-dimethylbenzenecarboximidamide monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chlorine atom on the benzene ring can be substituted with other functional groups, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and a suitable nucleophile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-chlorobenzoic acid, while reduction may produce 4-chloro-N,N-dimethylbenzylamine.
Aplicaciones Científicas De Investigación
4-Chloro-N,N’-dimethylbenzenecarboximidamide monohydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Chloro-N,N’-dimethylbenzenecarboximidamide monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may interfere with the synthesis of nucleic acids or proteins, resulting in antimicrobial or anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-N,N-dimethylbenzamide: Similar in structure but lacks the carboximidamide group.
4-Chloro-N-methylthiobenzanilide: Contains a thiobenzanilide group instead of the carboximidamide group.
4-Chloro-N,N-diisopropylbenzamide: Similar structure with diisopropyl groups instead of dimethyl groups.
Uniqueness
4-Chloro-N,N’-dimethylbenzenecarboximidamide monohydrochloride is unique due to its specific substitution pattern and the presence of the carboximidamide group
Propiedades
Número CAS |
60336-43-8 |
|---|---|
Fórmula molecular |
C9H12Cl2N2 |
Peso molecular |
219.11 g/mol |
Nombre IUPAC |
4-chloro-N,N'-dimethylbenzenecarboximidamide;hydrochloride |
InChI |
InChI=1S/C9H11ClN2.ClH/c1-11-9(12-2)7-3-5-8(10)6-4-7;/h3-6H,1-2H3,(H,11,12);1H |
Clave InChI |
PDLBFUDXXCCCBP-UHFFFAOYSA-N |
SMILES canónico |
CNC(=NC)C1=CC=C(C=C1)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



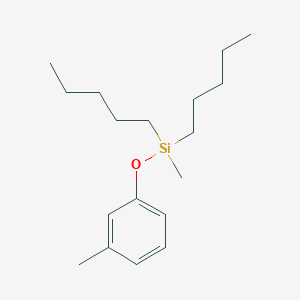
amino}ethene-1-sulfonyl fluoride](/img/structure/B14619261.png)

![1lambda~4~,4-Dithiaspiro[4.5]decan-1-one](/img/structure/B14619273.png)

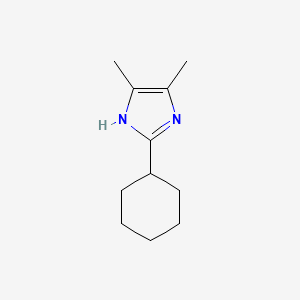
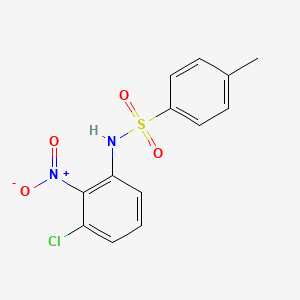
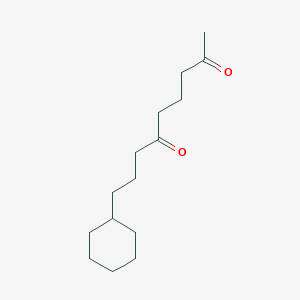
![Carbamic acid, phenyl[(2-propenylamino)carbonyl]-, ethyl ester](/img/structure/B14619309.png)
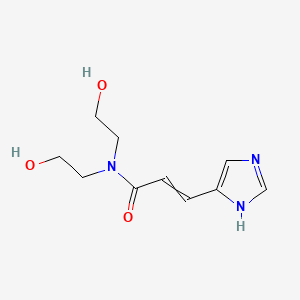
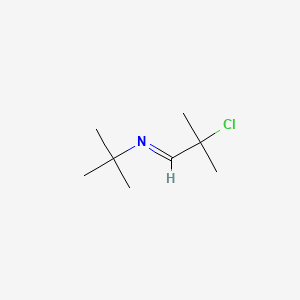

![[3,3'-Bi-1H-phenalene]-1,1'-dione](/img/structure/B14619328.png)
